An In-depth Technical Guide to 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone: A Key Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide to 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone: A Key Building Block in Modern Medicinal Chemistry
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone, a notable fluorinated arylpiperazine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of this compound's significance.
Introduction: The Role of Fluorinated Arylpiperazines in Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The arylpiperazine moiety is also a prevalent scaffold in numerous clinically successful drugs, recognized for its ability to interact with a variety of biological targets. The combination of these features in 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone makes it a valuable building block for the synthesis of novel therapeutic agents. This guide will delve into the specific attributes of this compound, providing a technical resource for its application in research and development.
Chemical Structure and Properties
The fundamental characteristics of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone are summarized below, providing a clear overview of its chemical identity and key physicochemical properties.
Chemical Structure
The IUPAC name for this compound is 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone. Its unique structure is characterized by a central phenyl ring substituted with an acetyl group, a fluorine atom, and a 4-methylpiperazin-1-yl group.
Caption: Chemical structure of 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 351039-34-4 | [1] |
| Molecular Formula | C13H17FN2O | Inferred from structure |
| Molecular Weight | 236.29 g/mol | Calculated |
| IUPAC Name | 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone | [1] |
Synthesis and Methodologies
While specific, detailed, peer-reviewed synthesis protocols for 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone are not widely published, its synthesis can be logically inferred from standard organic chemistry principles. A plausible synthetic route would involve the nucleophilic aromatic substitution of a difluoro-substituted acetophenone with N-methylpiperazine.
Proposed Retrosynthetic Analysis
A logical disconnection approach suggests that the target molecule can be synthesized from 1-(3,4-difluorophenyl)ethanone and N-methylpiperazine.
Caption: Retrosynthetic analysis for the synthesis of the target compound.
General Experimental Protocol
The following is a generalized, conceptual protocol for the synthesis. Researchers should optimize these conditions for their specific laboratory settings.
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Reaction Setup: To a solution of 1-(3,4-difluorophenyl)ethanone in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP), add N-methylpiperazine.
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Base Addition: A non-nucleophilic base (e.g., K2CO3 or Cs2CO3) is added to the mixture to facilitate the reaction.
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Heating: The reaction mixture is heated to an elevated temperature (typically in the range of 80-150 °C) and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone.
Applications in Drug Development and Medicinal Chemistry
While specific biological activities for 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone are not extensively documented in publicly available literature, its structural motifs are present in a wide range of biologically active compounds. This makes it a valuable intermediate for the synthesis of novel drug candidates.
The piperazine moiety is a common pharmacophore found in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants. The addition of a fluorine atom can enhance blood-brain barrier permeability and metabolic stability, making this compound particularly interesting for the development of novel CNS-active agents.
Furthermore, the arylpiperazine scaffold is a key component of inhibitors for various enzymes and receptors, suggesting that derivatives of this compound could be explored for their potential in oncology, inflammation, and infectious diseases. For instance, related piperazine-containing compounds have shown affinity for sigma-1 receptors, which are overexpressed in some cancers.[2][3]
Conclusion
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone is a strategically designed chemical entity that combines the beneficial properties of a fluorinated aromatic ring and a methylpiperazine group. While detailed characterization and biological evaluation are still emerging, its structural features position it as a promising starting material for the synthesis of a new generation of therapeutic agents. This guide provides a foundational understanding for researchers looking to leverage this compound in their drug discovery programs.
References
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PubChem. 1-[4-(3-Fluorophenyl)sulfonylpiperazin-1-yl]ethanone. National Center for Biotechnology Information. Available from: [Link]
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Mallia, M. B., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry. Available from: [Link]
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Mallia, M. B., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. National Center for Biotechnology Information. Available from: [Link]
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Tebubio. 1-(3-FLUORO-4-PIPERAZIN-1-YLPHENYL)ETHANONE - 100 mg. Available from: [Link]
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Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[4][5]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry. Available from: [Link]
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Beijing Synthink Technology Co., Ltd. 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone. Available from: [Link]
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